1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride
Description
1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride is a piperazine derivative featuring a 2-(2-methylphenoxy)ethyl substituent on the piperazine ring. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15;;/h2-5,14H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLBELLPXBEIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under controlled conditions to yield 1-[2-(2-Methylphenoxy)ethyl]piperazine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Molecular and Structural Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogues:
Key Structural Insights:
- Substituent Effects: Aromatic Groups: GBR 12909’s bis(4-fluorophenyl) group enhances dopamine transporter (DAT) binding affinity compared to the target compound’s 2-methylphenoxy group, likely due to increased electron-withdrawing effects and lipophilicity . Chlorine vs. Methyl: Meclizine’s 4-chlorophenyl group improves histamine H1 receptor antagonism compared to methylphenoxy derivatives, which may lack sufficient bulk for receptor interaction . Aliphatic Chains: Hydroxyzine’s hydroxyethoxy side chain contributes to its anxiolytic effects, a feature absent in the target compound .
Pharmacological Activity Comparisons
- Dopaminergic Activity: GBR 12909 and GBR 12783 inhibit dopamine reuptake with IC50 values in the nanomolar range, attributed to their fluorinated or propenyl aromatic groups . The target compound’s methylphenoxy group may reduce DAT affinity due to lower electron-withdrawing capacity.
- Antihistamine Activity: Meclizine and hydroxyzine exhibit potent H1 receptor antagonism (Ki < 10 nM), while chlorophenoxy derivatives (e.g., ) show weaker or uncharacterized activity, highlighting the importance of bulky aromatic substituents .
- Metabolic Stability: Fluorinated derivatives (e.g., GBR 12909) resist oxidative metabolism better than methyl- or chlorophenoxy analogues, extending their half-life in vivo .
Biological Activity
1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H18Cl2N2O
- Molecular Weight : 275.19 g/mol
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It has been shown to exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is known to play a crucial role in mood regulation and anxiety responses .
Interaction with Neurotransmitter Systems
- Serotonin Receptors : The compound's action on 5-HT receptors suggests potential antidepressant and anxiolytic effects.
- Dopamine Pathways : Similar compounds have been reported to influence dopamine levels in the brain, indicating a possible dopaminergic mechanism that may contribute to its effects on mood and behavior .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine, including this compound, can exhibit significant antidepressant-like and anxiolytic-like effects in animal models. In a study involving various piperazine derivatives, the compound was evaluated for its ability to alleviate anxiety and depressive-like behaviors in rodents .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behaviors | |
| Anxiolytic | Decreased anxiety-like behaviors | |
| Dopaminergic Activity | Modulation of dopamine levels |
Study on Behavioral Effects
In a preclinical study, this compound was administered to mice and evaluated using the forced swim test and elevated plus maze. Results indicated that treated mice exhibited reduced immobility times, suggesting an antidepressant effect. Additionally, increased exploration in the elevated plus maze indicated anxiolytic properties .
Pharmacological Profile Comparison
A comparative analysis with other piperazine derivatives showed that while many exhibit similar receptor affinities, the specific structure of this compound may confer unique pharmacological properties that enhance its efficacy as an antidepressant and anxiolytic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
